molecular formula C25H27N3O5 B2393066 11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 865657-01-8

11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2393066
CAS No.: 865657-01-8
M. Wt: 449.507
InChI Key: RPENRDZJMWUVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods and biological evaluations of this compound and related derivatives.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. For example, derivatives of pyrano[2,3-f]pyridoquinoline have been synthesized through various methodologies that enhance their biological profiles. The synthetic routes often focus on optimizing yields and purity while ensuring the retention of biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this scaffold. For instance:

  • Cytotoxicity : Compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines. For example, derivatives were tested on HepG2 cells with IC50 values ranging from 1.38 to 3.21 μM. The most potent compound demonstrated an IC50 of 1.38 μM compared to standard chemotherapeutics .
  • Mechanism of Action : Investigations into the mechanisms revealed that certain derivatives could induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways (e.g., Bcl-2 and p53) .

Antimicrobial Activity

The antimicrobial properties of compounds related to this structure have also been examined:

  • Inhibition Studies : Some derivatives exhibited notable antibacterial and antifungal activities with varying degrees of effectiveness against different microbial strains . The structure-activity relationship (SAR) analyses indicated that specific substitutions on the phenyl ring significantly influenced antimicrobial efficacy.

Anti-inflammatory Properties

Compounds derived from this class have shown promise as anti-inflammatory agents:

  • Inflammatory Markers : In vitro studies indicated that some derivatives could reduce levels of inflammatory cytokines in cell cultures . This suggests a potential for developing therapeutic agents targeting inflammatory diseases.

Case Studies

  • Case Study 1: HepG2 Cell Line Evaluation
    • Objective : To assess the cytotoxic effects of synthesized derivatives.
    • Results : Compound 9 exhibited the highest cytotoxicity with an IC50 of 1.38 μM. Flow cytometry analysis indicated significant cell cycle arrest at the G2/M phase.
    • : This compound shows potential as a lead for further development in cancer therapy .
  • Case Study 2: Antimicrobial Testing
    • Objective : To evaluate antimicrobial activity against standard bacterial strains.
    • Results : Several derivatives demonstrated effective inhibition zones against E. coli and S. aureus.
    • : These findings support further exploration into their use as antimicrobial agents .

Research Findings Summary

PropertyFindingsReference
CytotoxicityIC50 values ranging from 1.38 to 3.21 μM
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatoryReduced inflammatory cytokines in vitro

Properties

IUPAC Name

4-imino-N-(3,4,5-trimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-30-19-12-16(13-20(31-2)23(19)32-3)27-25(29)18-11-15-10-14-6-4-8-28-9-5-7-17(21(14)28)22(15)33-24(18)26/h10-13,26H,4-9H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPENRDZJMWUVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.